2-Fluoro-5-iodo-4-methylphenol
Description
Significance of Phenolic Structures in Organic Chemistry
The phenol (B47542) moiety, characterized by a hydroxyl group directly attached to an aromatic ring, is a fundamental structural unit in organic chemistry. tutoring-blog.co.uk This arrangement gives rise to a unique set of properties that distinguish phenols from aliphatic alcohols. The direct attachment of the hydroxyl group to the aromatic system enhances the electron density of the ring, particularly at the ortho and para positions, making phenols highly reactive towards electrophilic substitution. tutoring-blog.co.uk Furthermore, the phenolic hydroxyl group can participate in hydrogen bonding, influencing physical properties such as boiling point and solubility. tutoring-blog.co.uk The ability of the phenolic proton to dissociate, forming a resonance-stabilized phenoxide ion, imparts a notable acidity to these compounds. tutoring-blog.co.uk This combination of reactivity and inherent physical properties makes phenolic structures crucial building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, polymers, and agrochemicals. researchgate.netmdpi.com
The Role of Halogen Substituents (Fluorine, Iodine) in Directing Reactivity and Modulating Electronic Properties
However, despite this deactivation, halogens are ortho-, para-directing substituents. libretexts.org This is because the resonance effect, while weaker than the inductive effect, preferentially stabilizes the intermediates formed during ortho and para attack, making these positions more reactive than the meta position. libretexts.org
Positional Isomerism and its Impact on Chemical Behavior (e.g., comparison with related methylphenol isomers)
Positional isomerism, a type of structural isomerism, occurs when functional groups occupy different positions on a carbon skeleton. solubilityofthings.comcreative-chemistry.org.uk This seemingly subtle difference in arrangement can lead to significant variations in the physical and chemical properties of a molecule. solubilityofthings.com A classic example is the methylphenols, or cresols, which exist as ortho-, meta-, and para-isomers. wikipedia.org
These isomers share the same molecular formula (C₇H₈O) but exhibit distinct properties such as melting point, boiling point, and acidity due to the different relative positions of the hydroxyl and methyl groups. wikipedia.org For instance, the ability of each isomer to participate in intermolecular hydrogen bonding differs, affecting their boiling points. solubilityofthings.com Similarly, the position of the electron-donating methyl group influences the acidity of the phenolic proton. This principle extends to more complex molecules like 2-Fluoro-5-iodo-4-methylphenol. The specific arrangement of the fluoro, iodo, methyl, and hydroxyl groups on the benzene (B151609) ring is critical in defining its unique chemical identity and reactivity profile when compared to other possible isomers such as 4-Fluoro-5-iodo-2-methylphenol. synquestlabs.com
| Property | o-cresol | m-cresol (B1676322) | p-cresol (B1678582) |
| Melting Point | 29.8 °C | 11.8 °C | 35.5 °C |
| Boiling Point | 191 °C | 202.7 °C | 201.9 °C |
| Water Solubility | 2.5 g/100 ml | 2.4 g/100 ml | 1.9 g/100 ml |
| Data sourced from wikipedia.org |
Broad Contextualization of this compound within Complex Aromatic Systems Research
This compound is a highly functionalized aromatic compound that serves as a valuable building block in synthetic organic chemistry. Halogenated phenols, in general, are utilized in a variety of applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. mdpi.comresearchgate.net The presence of multiple, distinct halogen atoms (fluorine and iodine) on the same aromatic ring offers multiple points for further chemical modification. For instance, the carbon-iodine bond can be readily functionalized through various cross-coupling reactions, while the fluorine atom can impart unique properties to the final product, such as increased metabolic stability or altered binding affinity in a biological context.
The study of such poly-substituted aromatic systems is crucial for developing new synthetic methodologies and for understanding the intricate effects of multiple substituents on reaction outcomes. researchgate.net Research involving compounds like this compound contributes to the broader field of complex aromatic systems, enabling the design and synthesis of novel molecules with tailored properties for specific applications. rsc.org
Chemical Data for this compound
| Property | Value |
| CAS Number | 1823935-35-8 bldpharm.comsigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₇H₆FIO bldpharm.comnih.gov |
| Molecular Weight | 252.02 g/mol bldpharm.com |
| SMILES Code | OC1=CC(I)=C(C)C=C1F bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-iodo-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKBUKLWURIRCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 5 Iodo 4 Methylphenol and Structurally Analogous Compounds
Ortho- and Para-Selective Halogenation Strategies on Phenolic Substrates
The hydroxyl group of a phenol (B47542) is a strongly activating ortho-, para-director for electrophilic aromatic substitution. This inherent reactivity guides the introduction of halogens onto the aromatic ring. However, achieving specific regioselectivity in polysubstituted phenols requires a nuanced understanding of the combined electronic and steric effects of all substituents present.
Directed Iodination Protocols
The introduction of iodine onto a phenolic ring can be achieved using various iodinating agents. The regiochemical outcome is dictated by the directing effects of the substituents already on the ring. aakash.ac.in For a precursor such as 2-fluoro-4-methylphenol (B1362316), the hydroxyl group strongly directs ortho and para. The fluorine atom is also an ortho-, para-director, though deactivating, while the methyl group is an activating ortho-, para-director. libretexts.orgyoutube.com
In the case of 2-fluoro-4-methylphenol, the positions ortho to the hydroxyl group are positions 6 and 2 (the latter being blocked by fluorine). The position para to the hydroxyl is position 4, which is occupied by the methyl group. The position para to the fluorine is position 5, and the positions ortho to the methyl group are positions 3 and 5. The combined directing effects of the hydroxyl, fluoro, and methyl groups would likely direct the incoming electrophile (iodine) to position 5.
Common iodination reagents and their typical conditions are summarized in the table below.
| Iodinating Reagent(s) | Typical Conditions | Reference(s) |
| Iodine (I₂) / Base | Aqueous solution, mild basic conditions (e.g., NaHCO₃) | researchgate.net |
| N-Iodosuccinimide (NIS) | Acetonitrile, often with an acid catalyst | |
| Iodine monochloride (ICl) | Varies, can be used in acidic or neutral media | |
| Potassium iodide (KI) / Oxidizing agent (e.g., H₂O₂) | Aqueous methanol, room temperature | nih.gov |
Electrophilic Fluorination Techniques (e.g., utilizing N-fluorosulfonimides)
Electrophilic fluorination has become a important method for the introduction of fluorine atoms into aromatic systems. wikipedia.org Reagents such as N-fluorosulfonimides, particularly N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability and reactivity. nih.govbrynmawr.edu These reagents act as a source of an electrophilic fluorine atom that can attack the electron-rich aromatic ring of phenols.
For the synthesis of 2-fluoro-4-methylphenol from 4-methylphenol (p-cresol), an electrophilic fluorinating agent would be employed. The strongly activating hydroxyl group directs the fluorination to the ortho position. chemicalbook.com
| Fluorinating Reagent | Abbreviation | Typical Conditions | Reference(s) |
| N-Fluorobenzenesulfonimide | NFSI | Acetonitrile or other polar aprotic solvents, often at elevated temperatures | nih.govjuniperpublishers.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Acetonitrile, room temperature | nih.gov |
| N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) | F-TEDA-BF₄ | Acetonitrile, often used for its high reactivity | wikipedia.org |
Multi-step Synthetic Pathways for the Introduction of Fluorine, Iodine, and Methyl Groups
The synthesis of a trisubstituted phenol like 2-fluoro-5-iodo-4-methylphenol is most practically achieved through a multi-step sequence, allowing for controlled introduction of each substituent. The order of these steps is critical to ensure the desired regiochemistry.
Sequential Halogenation and Methylation Approaches
A plausible synthetic route to this compound starts from a readily available precursor, such as 4-methylphenol. The sequence of fluorination and iodination is a key consideration.
Route A: Fluorination followed by Iodination
Fluorination of 4-methylphenol: The synthesis would commence with the ortho-fluorination of 4-methylphenol. The hydroxyl group directs the electrophilic fluorine to the position adjacent to it. This reaction yields the precursor 2-fluoro-4-methylphenol. chemicalbook.com
Iodination of 2-fluoro-4-methylphenol: The subsequent step involves the iodination of 2-fluoro-4-methylphenol. As discussed in section 2.1.1, the combined directing effects of the existing substituents would likely favor the introduction of iodine at the 5-position.
Route B: Iodination followed by Fluorination
Iodination of 4-methylphenol: An alternative approach begins with the iodination of 4-methylphenol. This can lead to a mixture of iodinated products, with 2-iodo-4-methylphenol (B175219) being a key intermediate. chemicalbook.com
Fluorination of 2-iodo-4-methylphenol: The subsequent electrophilic fluorination of 2-iodo-4-methylphenol would need to be highly regioselective. The directing effects of the hydroxyl, iodo, and methyl groups would determine the position of fluorination.
Ring-Closure and Rearrangement Strategies for Substituted Phenols
The construction of highly substituted phenolic rings can also be achieved through cycloaddition reactions followed by aromatization. The Diels-Alder reaction, in particular, offers a powerful method for forming the six-membered ring with control over the substitution pattern. oregonstate.edu
A strategy could involve the [4+2] cycloaddition of a substituted furan (B31954) with a suitable dienophile, such as a haloalkyne. researchgate.netrsc.org The resulting bicyclic adduct can then undergo aromatization, often through dehydration or other elimination reactions, to yield the substituted phenol. This approach allows for the convergent synthesis of complex phenols from simpler, acyclic or heterocyclic precursors. While a specific application of this method for the synthesis of this compound is not extensively documented, the general principle provides a viable alternative to traditional electrophilic substitution. oregonstate.edu
Precursor Synthesis and Functional Group Interconversions
The availability of appropriately substituted precursors is fundamental to the success of any multi-step synthesis. Functional group interconversions (FGI) are often necessary to transform one functional group into another, facilitating subsequent reaction steps. ub.edusolubilityofthings.comvanderbilt.edufiveable.me
The synthesis of key precursors for this compound is outlined below:
Synthesis of 2-Fluoro-4-methylphenol: This precursor can be synthesized by the direct electrophilic fluorination of 4-methylphenol using reagents like Selectfluor® in a suitable solvent such as acetonitrile. chemicalbook.com
Synthesis of 2-Iodo-4-methylphenol: This compound can be prepared from 2-amino-4-methylphenol (B1222752) via a Sandmeyer-type reaction. Diazotization of the amino group with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with potassium iodide, yields the desired 2-iodo-4-methylphenol. chemicalbook.com
Functional group interconversions can play a role in manipulating the reactivity and directing effects of substituents. For example, a nitro group, which is a meta-director, can be introduced and later reduced to an amino group, which is an ortho-, para-director. This amino group can then be converted to other functionalities via diazotization.
| Precursor | CAS Number | Starting Material | Key Reagents | Reference(s) |
| 2-Fluoro-4-methylphenol | 452-81-3 | 4-Methylphenol | Selectfluor® | chemicalbook.comscbt.comnih.govsigmaaldrich.com |
| 2-Iodo-4-methylphenol | 16188-57-1 | 2-Amino-4-methylphenol | NaNO₂, HCl, KI | chemicalbook.comnih.gov |
| 4-Iodo-2-methylphenol | 60577-30-2 | 2-Methylphenol | NaOCl, NaI | sigmaaldrich.com |
Synthesis of 4-Methylphenol Derivatives
The synthesis of derivatives of 4-methylphenol (p-cresol) is a foundational step in accessing more complex structures. The hydroxyl and methyl groups of p-cresol (B1678582) direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group, which is a stronger activating group.
Common derivatization reactions include halogenation, nitration, and acylation. For instance, the bromination of p-cresol can be achieved to produce compounds like 2-bromo-4-methylphenol. One method involves reacting p-cresol with a solution of bromine in methyl chloride. google.com Another approach uses hydrogen bromide and hydrogen peroxide, where the reaction temperature is controlled to maintain selectivity. google.com
Similarly, other functional groups can be introduced. For example, m-cresol (B1676322) can be used as a starting material to produce 4-amino-3-methylphenol (B1666317) through a two-step process involving nitrosation followed by a reduction reaction. google.com While not a direct derivative of 4-methylphenol, this synthesis illustrates the multi-step pathways often required for substituted phenols.
The synthesis of fluorinated methylphenols can be achieved using electrophilic fluorinating agents. For example, m-cresol can be reacted with Selectfluor in an acetic acid solution under blue light irradiation to introduce a fluorine atom. guidechem.com
Selective Derivatization at Aromatic Ring Positions
Achieving the specific substitution pattern of this compound requires careful control over the regioselectivity of the halogenation reactions. The directing effects of the substituents already present on the aromatic ring are crucial. In 4-methylphenol, the hydroxyl group is a powerful ortho-, para-director. Since the para position is blocked by the methyl group, electrophilic substitution is strongly directed to the two ortho positions (positions 2 and 6).
Iodination: The introduction of an iodine atom onto a phenol ring typically requires an oxidizing agent to generate a more electrophilic iodine species. manac-inc.co.jp A common method involves the use of molecular iodine in the presence of an oxidant like hydrogen peroxide. semanticscholar.orgresearchgate.net The reaction is often performed in water, offering a more environmentally friendly approach. semanticscholar.orgresearchgate.net For phenols, iodination tends to occur preferentially at the positions ortho and para to the hydroxyl group. manac-inc.co.jpdtu.dk In the case of 4-methylphenol, this would lead to iodination at the 2-position. To achieve the 5-iodo substitution pattern seen in the target molecule, the synthesis would likely start from a precursor where the directing groups favor substitution at that specific position, or through a multi-step sequence involving protection and functional group interconversion.
Fluorination: Introducing a fluorine atom is often more challenging. Electrophilic fluorinating agents, such as N-fluorobis(phenyl)sulfonimide (NFSI), are commonly used. guidechem.com The synthesis of 2-fluoro-5-methylphenol, an analogue of the target compound, has been reported starting from 2-(3-methylphenoxy)pyridine, which is then reacted with NFSI in the presence of a palladium catalyst. guidechem.com
The synthesis of the target molecule, this compound, would likely involve a sequential halogenation strategy starting from a suitable precursor like 2-fluoro-4-methylphenol or 3-iodo-4-methylphenol, where the existing substituents would direct the next halogenation step.
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency and selectivity of synthetic reactions are highly dependent on the reaction conditions. For the synthesis of iodinated phenols, key parameters that are often optimized include the choice of iodinating agent, solvent, temperature, and reaction time.
A study on the iodination of phenols using iodine and hydrogen peroxide in water demonstrated the impact of these variables on product distribution and yield. researchgate.net For the reaction of phenol, adjusting the equivalents of iodine and hydrogen peroxide, as well as the temperature, could favor the formation of either mono-iodinated or di-iodinated products. researchgate.netchemicalbook.com
For example, reacting phenol with 0.5 equivalents of iodine and 1 equivalent of hydrogen peroxide at room temperature yielded 49% of 2-iodophenol (B132878) and 21% of 2,6-diiodophenol. chemicalbook.com Increasing the equivalents of the iodinating reagents and the temperature generally leads to higher degrees of iodination.
The table below summarizes findings from a study on the iodination of phenol, illustrating the effect of reaction conditions on product yields.
| Entry | Substrate | Reagents (equivalents) | Solvent | Temp (°C) | Time (h) | Product(s) (% Yield) |
| 1 | Phenol | I₂ (0.5), H₂O₂ (1.0) | Water | RT | 24 | 2-Iodophenol (49), 2,6-Diiodophenol (21) |
| 2 | Phenol | I₂ (1.0), H₂O₂ (2.0) | Water | 50 | 24 | 2-Iodophenol (76), 2,6-Diiodophenol (10) |
| 3 | 4-Nitrophenol | I₂ (2.0), H₂O₂ (4.0) | Water | 50 | 24 | 2,6-Diiodo-4-nitrophenol (80) |
Data adapted from a study on the efficient and selective iodination of phenols. researchgate.net
This interactive table demonstrates that by carefully controlling the stoichiometry of the reagents and the reaction temperature, the synthesis can be directed towards a desired product. For instance, to maximize the yield of the mono-iodinated product, fewer equivalents of the iodinating agent and a moderate temperature might be employed. researchgate.net Conversely, to obtain the di-iodinated product, an excess of the iodinating agent and higher temperatures are typically required. researchgate.net
Scalability Considerations for Research and Development Purposes
The transition of a synthetic route from a laboratory scale to a larger, research and development or even production scale introduces several practical and economic considerations. rsc.orgresearchgate.net A scalable synthesis is characterized by its safety, cost-effectiveness, efficiency, and environmental impact. researchgate.net
For the synthesis of a specialized compound like this compound, the following factors are crucial:
Cost and Availability of Starting Materials: The starting materials should be readily available and affordable. Syntheses that rely on expensive or difficult-to-source reagents are less likely to be scalable.
Reaction Safety and Conditions: Reactions that require extreme temperatures, high pressures, or the use of highly toxic or explosive reagents are challenging to scale up. Processes that can be run at or near ambient temperature and pressure are preferred. For halogenated phenols, the handling of reagents like elemental iodine or fluorinating agents requires specific safety protocols.
Purification and Isolation: The method of product purification is a critical factor. researchgate.net Isolation by crystallization is often preferred on a large scale over chromatographic methods, which can be time-consuming and require large volumes of solvent.
Waste Management: The environmental impact of a synthesis is an increasingly important consideration. Scalable routes should minimize the production of hazardous waste. The use of water as a solvent, as seen in some iodination reactions, is an example of a "green chemistry" approach that enhances scalability. researchgate.net
Considering these factors, developing a scalable synthesis for this compound would involve selecting a synthetic pathway that balances yield and selectivity with practical and economic constraints.
Advanced Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Fluoro-5-iodo-4-methylphenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional correlation spectroscopies is essential for an unambiguous assignment of its structure.
Due to the absence of publicly available, experimentally verified NMR data for this compound, the following sections will describe the expected spectral features based on established principles of NMR spectroscopy and known chemical shift/coupling constant ranges for similar structural motifs. The data presented in the tables are therefore predictive and intended to guide future experimental analysis.
Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Aromaticity Probes
The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing fluorine and iodine atoms, along with the hydroxyl group, will deshield the aromatic protons, causing them to resonate at a lower field compared to unsubstituted benzene.
The coupling constants (J) between adjacent and non-adjacent protons and between protons and the fluorine nucleus (¹⁹F) are critical for confirming the substitution pattern. The magnitude of these couplings provides information about the dihedral angles and the number of bonds separating the interacting nuclei.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 7.0 - 7.3 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-6 | 6.8 - 7.1 | Singlet (or very small coupling) | - |
| -OH | 4.5 - 5.5 | Broad singlet | - |
Carbon-13 (¹³C) NMR: Quaternary Carbons and Substituent Effects
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the quaternary carbons which lack attached protons. The chemical shifts of the carbon atoms are highly sensitive to the electronic environment. The carbon atoms directly bonded to the electronegative fluorine, iodine, and oxygen atoms are expected to be significantly deshielded and appear at a lower field.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-OH) | 150 - 155 |
| C-2 (C-F) | 155 - 160 (with ¹J(C-F) coupling) |
| C-3 | 115 - 120 |
| C-4 (C-CH₃) | 130 - 135 |
| C-5 (C-I) | 85 - 90 |
| C-6 | 125 - 130 |
Fluorine-19 (¹⁹F) NMR: Fluorine Environment and Through-Space/Bond Couplings
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The chemical shift of the fluorine nucleus is influenced by the surrounding electronic environment. Couplings between the fluorine and nearby protons (¹H) and carbons (¹³C) can be observed, providing further structural confirmation. The magnitude of these couplings depends on the number of intervening bonds.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|
Correlation Spectroscopies (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional NMR experiments are invaluable for establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, a cross-peak between the aromatic protons H-3 and H-6 (if any coupling exists) would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton resonances to their corresponding carbon resonances.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's functional groups, providing a unique "molecular fingerprint."
Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes of Functional Groups
The FT-IR spectrum of this compound would display characteristic absorption bands for the O-H, C-H, C=C, C-O, C-F, and C-I bonds. The positions of these bands can be influenced by the electronic effects of the substituents and any potential hydrogen bonding.
Table 4: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (methyl) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (phenolic) | 1200 - 1260 | Strong |
| C-F stretch | 1000 - 1100 | Strong |
Raman Spectroscopy: Complementary Insights into Molecular Vibrations
There is no available experimental or theoretical Raman spectroscopic data for this compound in published scientific literature. Raman spectroscopy would be a valuable tool for characterizing this molecule, providing insights into the vibrational modes of its substituted benzene ring. Specific peaks would correspond to C-C stretching, C-H bending, and vibrations of the C-F, C-I, C-O, and C-CH₃ bonds. The low-frequency region would be of particular interest for studying the C-I stretching and bending modes. Without experimental data, a detailed analysis of its molecular vibrations remains speculative.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects
No UV-Vis absorption spectra for this compound have been reported in the scientific literature. UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For this compound, one would expect to observe absorption bands characteristic of a substituted phenol (B47542), likely in the ultraviolet region. The precise wavelengths of maximum absorbance (λmax) would be influenced by the electronic effects of the fluoro, iodo, and methyl substituents on the phenolic chromophore. The fluorine atom, being electron-withdrawing, and the iodine and methyl groups, with their potential for electron-donating and hyperconjugation effects, would collectively impact the energy of the π → π* transitions. However, without empirical data, a quantitative discussion of these effects is not possible.
High-Resolution Mass Spectrometry (HRMS): Exact Mass Determination and Fragmentation Pathways
There are no published high-resolution mass spectrometry (HRMS) data for this compound. HRMS would be critical for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. The fragmentation pathways under mass spectrometric analysis would be influenced by the different substituents on the phenol ring. Characteristic fragmentation would likely involve the loss of the methyl group, iodine atom, and potentially other fragments from the aromatic ring. A detailed analysis of these fragmentation patterns is not possible without experimental evidence.
X-ray Crystallography: Definitive Solid-State Structure Determination
A search of crystallographic databases and the broader scientific literature yielded no published single-crystal X-ray diffraction data for this compound. Therefore, a definitive determination of its solid-state structure, including its molecular conformation, intermolecular interactions, and crystal packing motifs, cannot be provided.
Without X-ray crystallography data, the precise bond lengths, bond angles, and torsion angles of this compound in the crystalline state are unknown. While computational modeling could predict a likely conformation, experimental data is required for a definitive structural description.
The crystal packing of this compound would be expected to be influenced by a variety of intermolecular forces, including hydrogen bonding from the phenolic hydroxyl group, as well as dipole-dipole and van der Waals interactions. The specific arrangement of molecules in the crystal lattice, however, remains undetermined without experimental crystallographic data.
The presence of an iodine atom in this compound makes it a candidate for forming halogen bonds. These non-covalent interactions, where the iodine atom acts as an electrophilic "σ-hole" donor, could play a significant role in the crystal packing. An analysis of the C-I•••X angles (where X is a nucleophilic atom) would distinguish between Type I and Type II halogen bonding geometries. However, in the absence of a crystal structure, no such analysis can be performed.
Mechanistic Investigations and Chemical Reactivity Studies
Electrophilic Aromatic Substitution (EAS) Reactivity Profiles
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the regiochemical outcome of such reactions on 2-Fluoro-5-iodo-4-methylphenol is determined by the cumulative directing effects of its substituents. masterorganicchemistry.com
The hydroxyl (-OH) group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. ucalgary.ca Similarly, the methyl (-CH3) group is an activating group and an ortho-, para-director through an inductive effect. chemistrysteps.com
Halogens, such as fluorine (-F) and iodine (-I), exhibit a dual nature. They are deactivating due to their inductive electron withdrawal, yet they direct incoming electrophiles to the ortho and para positions because of resonance-based electron donation. ucalgary.calibretexts.org
In this compound, the positions ortho and para to the strongly activating hydroxyl group are the most likely sites for electrophilic attack. However, the existing substitution pattern must be considered. The position para to the hydroxyl group is occupied by the iodine atom. The two ortho positions are adjacent to the fluorine and methyl groups, respectively. Steric hindrance from the bulky iodine and methyl groups may influence the accessibility of the adjacent positions.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Preference |
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |
| -CH3 (Methyl) | Activating | Ortho, Para |
| -F (Fluorine) | Deactivating | Ortho, Para |
| -I (Iodine) | Deactivating | Ortho, Para |
The interplay of these effects suggests that the most probable position for electrophilic attack would be ortho to the hydroxyl group and meta to the iodine atom, with the precise outcome likely depending on the specific electrophile and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
While less common than EAS for many aromatic compounds, nucleophilic aromatic substitution (SNAr) can occur, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org
The presence of the electronegative fluorine and iodine atoms can render the aromatic ring susceptible to nucleophilic attack by withdrawing electron density. masterorganicchemistry.com The rate of SNAr reactions is often enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub In this molecule, the halogens themselves can act as leaving groups. The high electronegativity of fluorine makes the carbon it is attached to highly electrophilic, often making it a good leaving group in the context of SNAr. youtube.comyoutube.com
Radical Reactions and Radical Intermediate Formation
Aryl radicals are highly reactive intermediates that can be involved in a variety of chemical transformations. wikipedia.org
Aryl radicals can be generated from aryl halides through various methods, including single-electron transfer processes, often initiated by light or a transition metal catalyst. rsc.orgnih.gov In the case of this compound, the carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the homolytic cleavage of the C-I bond the more likely pathway to generate an aryl radical.
Once formed, the resulting aryl radical is a highly reactive species. Its fate could involve a number of pathways, including:
Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule in the reaction mixture. rsc.org
Addition to an unsaturated bond: The aryl radical can add to a double or triple bond, leading to the formation of a new carbon-carbon bond.
Intramolecular cyclization: If a suitable tethered group is present on the molecule, intramolecular radical cyclization can occur. nih.gov
The specific reaction pathway would be highly dependent on the reaction conditions and the other species present.
Role of the Phenolic Hydroxyl in Radical Scavenging or Initiation
The phenolic hydroxyl (-OH) group is a critical functional moiety that dictates the antioxidant potential of phenolic compounds. Its primary role in radical scavenging is attributed to its ability to donate a hydrogen atom to a free radical, thus neutralizing it and terminating the radical chain reaction. The efficiency of this process is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation and, consequently, higher antioxidant activity.
In essence, the phenolic hydroxyl group of this compound acts as the active site for neutralizing free radicals. The reaction proceeds via a hydrogen atom transfer (HAT) mechanism, as depicted in the general scheme below:
Phenol-OH + R• → Phenol-O• + RH
Here, a free radical (R•) is scavenged by the phenol (B47542), which is converted into a less reactive phenoxyl radical (Phenol-O•). The stability of this phenoxyl radical is crucial; greater stability prevents it from initiating new radical chains, making the parent compound an effective antioxidant. Sterically hindered phenols, such as butylated hydroxytoluene (BHT), are well-known antioxidants because their bulky substituents stabilize the phenoxyl radical and prevent dimerization. wikipedia.orgnih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
The structure of this compound, featuring a carbon-iodine bond, makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The C-I bond is the most reactive among carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in the key oxidative addition step of these catalytic cycles, allowing for reactions to occur under mild conditions. nobelprize.orglibretexts.org Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura, Sonogashira)
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for forming a new carbon-carbon single bond by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgtcichemicals.com this compound is an ideal candidate for this reaction due to its reactive iodo substituent. The reaction would proceed by coupling the aryl iodide with a boronic acid or a boronic ester.
The catalytic cycle involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. libretexts.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is facilitated by the base. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
A generalized scheme for the Suzuki-Miyaura coupling of this compound is shown below:

Where R is typically an aryl, vinyl, or alkyl group.
Sonogashira Coupling:
The Sonogashira coupling is used to form a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. libretexts.orgwikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. organic-chemistry.org The high reactivity of the C-I bond in this compound allows it to readily participate in this transformation to synthesize substituted alkynes.
The mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. The final step is reductive elimination to yield the arylalkyne product. wikipedia.org
A generalized scheme for the Sonogashira coupling of this compound is as follows:

Where R is an alkyl, aryl, or silyl (B83357) group.
| Reaction | Palladium Catalyst | Ligand (if needed) | Coupling Partner | Base | Solvent |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | P(t-Bu)₃, SPhos, XPhos | R-B(OH)₂ or R-B(OR')₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, H₂O/Organic |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Terminal Alkyne (R-C≡CH) | Et₃N, i-Pr₂NH, Diethylamine | THF, DMF, Toluene |
Carbon-Heteroatom Coupling Reactions
Beyond C-C bond formation, the carbon-iodine bond of this compound is also susceptible to palladium-catalyzed carbon-heteroatom coupling reactions, such as the Buchwald-Hartwig amination and etherification. These methods are fundamental for synthesizing aryl amines and aryl ethers. A one-pot method for various coupling reactions of phenols involves in situ activation followed by the coupling reaction. organic-chemistry.org
In Buchwald-Hartwig amination , an aryl halide is coupled with a primary or secondary amine in the presence of a palladium catalyst and a strong base to form a C-N bond. For this compound, this would lead to the formation of N-aryl derivatives.
In a similar fashion, Buchwald-Hartwig etherification allows for the formation of a C-O bond by coupling an aryl halide with an alcohol or a phenol. This would generate diaryl or alkyl aryl ethers from this compound. The Ullmann condensation is another classic method for forming C-N and C-O bonds, typically using a copper catalyst at higher temperatures. mdpi.com
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile functional group that can undergo a range of chemical transformations. Its acidic proton and the nucleophilic oxygen atom are central to its reactivity.
Esterification and Etherification Reactions
Esterification:
Phenols can be readily converted to esters through reaction with carboxylic acid derivatives, most commonly acyl chlorides or anhydrides, under basic conditions. The base, such as pyridine (B92270) or triethylamine (B128534), serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion, and to neutralize the HCl byproduct. This reaction transforms the hydroxyl group of this compound into an ester functional group.
Etherification:
The Williamson ether synthesis is a common method for preparing ethers from phenols. The reaction involves deprotonating the phenol with a strong base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form the phenoxide anion. This nucleophile then displaces a halide from an alkyl halide via an Sₙ2 reaction to form an ether. This pathway allows for the synthesis of various alkyl aryl ethers from this compound.
Oxidation Pathways and Phenoxyl Radical Formation
The oxidation of phenols is a fundamental process in both chemistry and biology. The reaction typically proceeds through the formation of a phenoxyl radical, which is generated by the removal of the hydrogen atom from the hydroxyl group. rsc.orgresearchgate.net
Phenol → Phenoxyl Radical + H⁺ + e⁻
For this compound, oxidation would lead to the corresponding 2-fluoro-5-iodo-4-methylphenoxyl radical. This process can be initiated by chemical oxidants, enzymes (like peroxidases), or reaction with other free radicals. nih.govrsc.org The stability of the resulting phenoxyl radical is highly dependent on the substituents on the aromatic ring. Steric hindrance from ortho substituents can increase the radical's lifetime by preventing dimerization or other termination reactions. nih.gov The electronic effects of the fluoro, iodo, and methyl groups will influence the electron distribution and stability of the radical intermediate. This phenoxyl radical can then undergo further reactions, such as coupling with another radical to form dimers or reacting with other molecules, which is the basis of the antioxidant activity discussed in section 4.3.2.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of ground-state properties, offering a balance between computational cost and accuracy. For a molecule like 2-Fluoro-5-iodo-4-methylphenol, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in elucidating its fundamental chemical nature.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.
Conformational analysis is particularly important for this molecule due to the presence of the hydroxyl (-OH) and methyl (-CH3) groups, which can rotate. Different orientations of these groups relative to the benzene (B151609) ring and each other will result in different conformers with varying energies. The most stable conformer corresponds to the global minimum on the potential energy surface. Theoretical studies on similar phenolic compounds often reveal that the orientation of the hydroxyl proton (either cis or trans to a neighboring substituent) can significantly impact the molecule's stability and reactivity.
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-F Bond Length | ~1.35 Å |
| C-I Bond Length | ~2.10 Å |
| O-H Bond Length | ~0.96 Å |
| C-O-H Bond Angle | ~109° |
| Dihedral Angle (C-C-O-H) | ~0° or 180° |
Note: This table is illustrative and based on typical values from DFT calculations on similar molecules. Actual values would require a specific calculation to be performed.
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.
The results of these computations can be directly correlated with experimental infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with experimental spectra, one can confirm the structure of the synthesized molecule and gain a deeper understanding of its bonding characteristics. For this compound, characteristic vibrational frequencies would be expected for the O-H stretch, C-F stretch, C-I stretch, and various aromatic C-C and C-H vibrations.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the phenolic ring and the iodine atom, while the LUMO would likely be distributed over the aromatic system.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
Note: Specific energy values are not available in the searched literature and would require dedicated DFT calculations.
Natural Bond Orbital (NBO) Analysis: Delocalization, Hyperconjugation, and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Molecular Electrostatic Potential (MEP) Mapping: Prediction of Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential (red) around the oxygen and fluorine atoms due to their high electronegativity, making them sites for electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), identifying it as a site for nucleophilic attack.
Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Reactivity Descriptors
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed properties or activities. In the context of computational chemistry, DFT-calculated parameters can be used as descriptors in QSPR models.
For this compound, various chemical reactivity descriptors can be calculated from the HOMO and LUMO energies. These include:
Ionization Potential (I ≈ -E_HOMO)
Electron Affinity (A ≈ -E_LUMO)
Electronegativity (χ = (I + A) / 2)
Chemical Hardness (η = (I - A) / 2)
Chemical Softness (S = 1 / η)
Electrophilicity Index (ω = χ² / 2η)
These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index suggests a molecule is a strong electrophile. QSPR studies on related phenol (B47542) derivatives have shown that such descriptors can be valuable in predicting their biological and chemical activities. nih.gov
Non-Linear Optical (NLO) Property Predictions
A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of studies focused on the non-linear optical (NLO) properties of this compound. The electronic structure of a molecule is a key determinant of its potential for NLO applications, with factors such as molecular symmetry, the presence of donor-acceptor groups, and extended π-conjugated systems playing a crucial role. While the substituted phenol ring in this compound possesses a π-system, and the fluorine and iodine atoms act as electron-withdrawing groups which could theoretically induce some degree of charge asymmetry, specific computational predictions regarding its hyperpolarizability and other NLO characteristics are not available in the current body of research.
To ascertain the NLO properties of this compound, dedicated quantum chemical calculations would be necessary. Such a study would typically involve geometry optimization of the molecule followed by the calculation of properties like the first and second hyperpolarizabilities (β and γ, respectively) using methods such as Density Functional Theory (DFT) with appropriate basis sets. The results of these calculations would provide insight into the molecule's potential for applications in technologies like frequency doubling or optical switching. However, at present, no such theoretical data has been published.
Reaction Mechanism Modeling through Transition State Search
Similarly, there is a lack of published research on the modeling of reaction mechanisms involving this compound through transition state searches. Computational modeling of reaction mechanisms is a powerful tool for understanding the kinetics and thermodynamics of chemical transformations. This process involves identifying the lowest energy path from reactants to products, which critically includes the localization of transition state structures.
Derivatization and Functionalization for Advanced Organic Synthesis
Synthesis of Ethers and Esters via Modifications of the Phenolic Hydroxyl
The phenolic hydroxyl group of 2-Fluoro-5-iodo-4-methylphenol is a primary site for derivatization, allowing for the synthesis of a variety of ethers and esters. These transformations are fundamental in organic synthesis for installing protecting groups, modifying solubility, and introducing new functionalities.
Ethers: The synthesis of ethers from this compound can be readily achieved through the Williamson ether synthesis. britannica.comwikipedia.org This method involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide ion. This potent nucleophile then undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with a primary alkyl halide to furnish the desired ether. wikipedia.orgyoutube.com The choice of the alkyl halide allows for the introduction of a wide range of alkyl moieties.
Esters: Esterification of the phenolic hydroxyl group can be accomplished through several established methods. The Fischer-Speier esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is a common approach. organic-chemistry.org Alternatively, for more sterically hindered or sensitive substrates, the use of more reactive acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) is highly effective. These methods allow for the introduction of various acyl groups, thereby modulating the electronic and steric properties of the molecule. nih.govgoogle.com
| Reaction | Reagents | Product Type | Key Features |
| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Aryl ether | Sₙ2 mechanism, suitable for primary alkyl halides. wikipedia.orgyoutube.com |
| Fischer-Speier Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Aryl ester | Equilibrium-driven reaction. organic-chemistry.org |
| Acylation | Acyl chloride/anhydride, Base (e.g., pyridine) | Aryl ester | High reactivity, suitable for a wide range of substrates. nih.gov |
Formation of Halogenated Aromatic Amines and Imines
The presence of the iodine atom on the aromatic ring of this compound opens up avenues for the introduction of nitrogen-containing functional groups, leading to the synthesis of valuable halogenated aromatic amines and imines.
Aromatic Amines: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of the aryl iodide functionality of this compound with a wide range of primary and secondary amines. jk-sci.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgjk-sci.com This method is highly versatile and tolerates a broad spectrum of functional groups, providing a direct route to substituted anilines derived from the starting phenol.
Imines: Imines, or Schiff bases, are typically formed through the condensation of a primary amine with an aldehyde or a ketone. masterorganicchemistry.combeilstein-journals.org Starting from this compound, imine synthesis would first require the introduction of an amino group, as described above. The resulting 2-fluoro-5-amino-4-methylphenol can then be reacted with an appropriate aldehyde or ketone under dehydrating conditions to yield the corresponding imine. masterorganicchemistry.comorganic-chemistry.org These imine derivatives are important intermediates in the synthesis of various heterocyclic compounds and have applications in coordination chemistry.
| Reaction | Starting Material Moiety | Reagents | Product Type | Key Features |
| Buchwald-Hartwig Amination | Aryl iodide | Amine, Pd catalyst, Ligand, Base | Aromatic amine | Forms a C-N bond, wide substrate scope. wikipedia.orglibretexts.org |
| Imine Formation | Aromatic amine | Aldehyde or Ketone | Imine (Schiff base) | Condensation reaction, reversible. masterorganicchemistry.combeilstein-journals.org |
Introduction of Alkyl and Aryl Moieties through Cross-Coupling
The carbon-iodine bond in this compound is a key functional handle for the introduction of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides makes this compound an excellent substrate for these transformations. nbinno.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.orglibretexts.org The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of biaryl compounds and can also be used to introduce alkyl groups. beilstein-journals.org
Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the reaction of choice. wikipedia.orglibretexts.org It involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. beilstein-journals.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Heck Reaction: The Heck reaction allows for the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex in the presence of a base and is a valuable tool for the vinylation of aromatic rings. youtube.com
| Reaction | Coupling Partner | Catalyst System | Product Feature |
| Suzuki-Miyaura Coupling | Organoboron reagent | Pd catalyst, Base | C-C bond (Aryl-Aryl, Aryl-Alkyl). rsc.orglibretexts.org |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C triple bond (Aryl-Alkyne). wikipedia.orglibretexts.org |
| Heck Reaction | Alkene | Pd catalyst, Base | C-C double bond (Aryl-Alkene). wikipedia.orgorganic-chemistry.org |
Synthesis of Polymeric Precursors and Monomers
The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and an iodo group, makes it an attractive candidate as a monomer or precursor for the synthesis of functional polymers.
Grafting is a technique used to modify the properties of a polymer by attaching new monomer units or polymer chains to the main polymer backbone. nih.govyoutube.com this compound can be grafted onto existing polymer scaffolds through either its hydroxyl or iodo functionality.
For instance, the phenolic hydroxyl group can be reacted with a polymer containing electrophilic sites, such as epoxide or acyl chloride groups. Alternatively, the phenol can be first modified to contain a polymerizable group, like an acrylate (B77674) or a styrenic moiety, and then copolymerized with other monomers. The iodo group can be utilized in post-polymerization modification, where a polymer bearing suitable functional groups can undergo a cross-coupling reaction with the phenol derivative. tandfonline.commdpi.com The introduction of the fluorinated and iodinated aromatic moiety can significantly alter the surface properties of the polymer, potentially increasing its hydrophobicity and providing sites for further functionalization.
π-conjugated polymers are a class of materials with interesting electronic and optical properties, finding applications in organic electronics. nih.govresearchgate.net The synthesis of these materials often relies on iterative cross-coupling reactions to build the polymer backbone. nih.gov
This compound can serve as a building block for π-conjugated polymers. The iodo group is a prime site for participating in polymerization reactions such as Suzuki or Stille coupling. For example, after protecting or modifying the phenolic hydroxyl group, the resulting monomer can be copolymerized with a bis(boronic acid) or bis(stannane) derivative to create a conjugated polymer chain. The presence of the fluorine and methyl groups on the polymer backbone can influence the polymer's solubility, morphology, and electronic properties.
Analytical Methodologies for Purity, Identity Confirmation, and Quantitative Analysis
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures and assess the purity of individual components. For a substituted phenol (B47542) such as 2-Fluoro-5-iodo-4-methylphenol, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are indispensable tools.
HPLC is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would involve a reversed-phase approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
A hypothetical HPLC method for the analysis of this compound could utilize a C18 column. The separation would be achieved using a gradient elution, starting with a higher polarity mobile phase (e.g., a mixture of water and acetonitrile) and gradually increasing the proportion of the organic solvent to elute the more nonpolar impurities. Detection is commonly performed using a UV detector, as the phenolic ring and its substituents absorb UV light. The retention time of the main peak corresponding to this compound would be a key identifier, while the area of this peak relative to the total area of all peaks provides a measure of its purity.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 6.5 min |
This data is illustrative and serves to provide a typical example of an HPLC method.
Gas chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. While phenols can be analyzed directly, derivatization is often employed to increase their volatility and improve peak shape. For this compound, derivatization of the hydroxyl group, for instance, by silylation, could be beneficial.
The analysis would be performed on a capillary column with a nonpolar or medium-polarity stationary phase. A temperature-programmed oven is used to ensure the separation of compounds with a range of boiling points. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing a response that is proportional to the mass of carbon. Alternatively, a mass spectrometer (MS) can be used as a detector, providing both quantitative data and structural information for identity confirmation.
Table 2: Illustrative GC Parameters for Derivatized this compound Analysis
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Detector | FID or MS |
| Detector Temperature | 300 °C |
This data is illustrative and intended to represent a typical GC method.
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for the qualitative assessment of purity and for monitoring the progress of chemical reactions. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase.
A suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve good separation. The compound is spotted on the plate, which is then placed in a developing chamber containing the mobile phase. The separation occurs as the mobile phase ascends the plate by capillary action. After development, the spots can be visualized under UV light, as the aromatic ring of the compound will absorb UV radiation. The retention factor (Rf value) can be calculated and compared to that of a standard to aid in identification.
Table 3: Illustrative TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf | ~ 0.45 |
This data is for illustrative purposes to exemplify a typical TLC setup.
Quantitative Spectroscopic Methods (e.g., UV-Vis Spectroscopy for concentration determination)
UV-Visible spectroscopy is a straightforward and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The presence of the substituted benzene (B151609) ring in this compound makes it a good candidate for UV-Vis analysis.
To determine the concentration of a solution of this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve, following the Beer-Lambert law. The choice of solvent is important to ensure that it does not absorb in the same region as the analyte. Methanol or ethanol (B145695) are often suitable solvents for phenolic compounds.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C7H6FIO, elemental analysis would be used to experimentally determine the mass percentages of carbon, hydrogen, fluorine, and iodine.
The experimentally determined percentages are then compared with the theoretically calculated percentages based on the empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and the proposed elemental composition of the compound.
Table 4: Theoretical Elemental Composition of this compound (C7H6FIO)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.01 | 7 | 84.07 | 33.36% |
| Hydrogen (H) | 1.01 | 6 | 6.06 | 2.40% |
| Fluorine (F) | 19.00 | 1 | 19.00 | 7.54% |
| Iodine (I) | 126.90 | 1 | 126.90 | 50.35% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 6.35% |
| Total | 252.03 | 100.00% |
This table presents the theoretical elemental composition and is used as a benchmark for experimental results.
Future Research Directions and Emerging Opportunities
Development of Greener and More Sustainable Synthetic Routes
The imperative for sustainable chemical manufacturing necessitates a departure from traditional synthetic methods that often rely on hazardous reagents and generate substantial waste. Future research concerning 2-Fluoro-5-iodo-4-methylphenol is poised to prioritize the development of greener synthetic pathways that are more efficient, safer, and have a reduced environmental footprint.
A significant area of exploration lies in the realm of biocatalysis . The use of enzymes, such as haloperoxidases and flavin-dependent halogenases , presents an opportunity for highly selective halogenation under mild, aqueous conditions. nih.govrsc.orgnih.gov Haloperoxidases, for instance, utilize hydrogen peroxide to oxidize halides for subsequent incorporation into organic molecules. nih.gov While flavin-dependent halogenases have not yet been reported to catalyze iodination, the potential for enzyme engineering to evolve this capability is a compelling avenue for future investigation. acs.org
Another promising green approach is laccase-catalyzed iodination . Laccases are enzymes that can utilize molecular oxygen, an ideal green oxidant, to facilitate chemical transformations. rsc.orgresearchgate.net Studies have demonstrated the effective iodination of substituted phenols using a laccase-potassium iodide system, offering a sustainable alternative to conventional iodination methods. rsc.orgresearchgate.net Adapting this enzymatic system for the specific synthesis of this compound is a logical and important next step.
The table below summarizes potential green chemistry strategies for the synthesis of this compound.
| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |
| Biocatalysis | ||
| Enzymatic Halogenation | Regioselective iodination of a 2-fluoro-4-methylphenol (B1362316) precursor. | High selectivity, mild reaction conditions, reduced waste. nih.gov |
| Laccase-Catalyzed Iodination | Iodination using KI and aerial oxygen as a green oxidant. | Sustainable, uses non-toxic reagents. rsc.orgresearchgate.net |
| Green Solvents | ||
| Water or Ionic Liquids | Replacement of hazardous organic solvents. | Reduced environmental impact and toxicity. nih.govdergipark.org.triwu.edu |
| Process Intensification | ||
| Microwave/Ultrasound | Acceleration of reaction rates. | Reduced energy consumption and shorter reaction times. nih.govresearchgate.net |
| Catalyst Innovation | ||
| Solid-Supported Catalysts | Facilitation of catalyst separation and reuse. | Simplified purification and waste reduction. nih.gov |
Exploration of Novel Catalytic Systems for Specific Transformations
The synthetic utility of this compound is greatly enhanced by the presence of the iodine atom, which serves as a versatile handle for a multitude of catalytic cross-coupling reactions. Future research will undoubtedly focus on the discovery and optimization of novel catalytic systems to exploit this reactivity.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds. The development of more active and selective palladium catalysts, potentially through the design of new ligands, will be instrumental in expanding the scope of these reactions for this compound.
Copper-catalyzed reactions offer a more economical and sustainable alternative to palladium-based systems. The Ullmann condensation, for example, can be employed to form carbon-oxygen and carbon-nitrogen bonds, leading to the synthesis of diaryl ethers and arylamines, respectively.
The burgeoning field of photocatalysis , which harnesses light energy to drive chemical reactions, opens up new possibilities for the transformation of this compound under exceptionally mild conditions. The development of novel photocatalysts could enable unique bond formations that are not readily achievable through conventional thermal methods.
The following table outlines potential catalytic transformations for this compound.
| Catalytic System | Type of Transformation | Potential Products |
| Palladium-based | Suzuki Coupling | Biaryl compounds |
| Heck Coupling | Substituted styrenes | |
| Sonogashira Coupling | Aryl alkynes | |
| Copper-based | Ullmann Condensation | Diaryl ethers, arylamines |
| Photocatalysis | Light-Mediated Cross-Coupling | Diverse functionalized derivatives |
Application as a Key Building Block in Complex Chemical Synthesis
The trifunctional nature of this compound, with its reactive hydroxyl group, iodine atom, and fluorine atom, makes it an exceptionally valuable building block for the construction of complex molecular architectures. The strategic and orthogonal functionalization of these sites allows for the stepwise elaboration of the molecule.
The iodine atom, in particular, is a gateway to molecular complexity through the aforementioned cross-coupling reactions. This positions this compound as a key starting material for the synthesis of novel compounds in medicinal chemistry, agrochemistry, and materials science.
The phenolic hydroxyl group can be readily modified through alkylation or acylation, providing another point of diversification. The fluorine atom, while generally less reactive, can impart desirable properties to the final product, such as enhanced metabolic stability or altered electronic characteristics.
Future work in this area will likely focus on showcasing the utility of this compound in the total synthesis of complex natural products or as a scaffold for the creation of compound libraries for high-throughput screening in drug discovery programs.
Deeper Understanding of Halogen-Dependent Electronic and Steric Effects
The concurrent presence of fluorine and iodine on the aromatic ring of this compound creates a unique electronic and steric environment. A more profound understanding of these effects is essential for predicting and controlling the molecule's reactivity.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, while its lone pairs can participate in a modest electron-donating resonance effect. Iodine is less electronegative but more polarizable, and its larger size introduces significant steric bulk. The interplay of these electronic and steric factors will dictate the regioselectivity of chemical reactions and influence the acidity of the phenolic proton.
Future research should employ a synergistic approach of experimental studies and computational modeling to dissect and quantify these halogen-dependent effects. A comprehensive understanding of these fundamental principles will enable the more rational design of synthetic routes and the prediction of the properties of novel derivatives.
Computational Design of Derivatives with Tailored Chemical Reactivity or Physical Properties
The tools of computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), offer the ability to design and evaluate new molecules in silico before committing to their synthesis in the laboratory. This predictive power can be harnessed to create derivatives of this compound with precisely tailored properties.
Computational models can be used to predict a wide range of molecular properties, including:
Reactivity: Identifying the most likely sites for electrophilic or nucleophilic attack.
Acidity: Estimating the pKa of the phenolic hydroxyl group in various derivatives.
Reaction Mechanisms: Elucidating the pathways of chemical reactions to optimize conditions.
Spectroscopic Properties: Predicting NMR and IR spectra to aid in structural characterization.
In the context of drug discovery, molecular modeling can be used to simulate the interaction of this compound derivatives with biological targets, allowing for the rational design of more potent and selective inhibitors.
The future of this field lies in a feedback loop between computational prediction and experimental validation. This integrated approach will undoubtedly accelerate the discovery of new functional materials and biologically active compounds derived from the versatile this compound scaffold.
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-5-iodo-4-methylphenol, and how do reaction conditions influence yields?
Methodological Answer: Synthesis typically involves halogenation and substitution reactions. For iodination, electrophilic aromatic substitution using iodine monochloride (ICl) or iodine with a Lewis acid (e.g., AlCl₃) is common. Fluorination can be achieved via diazotization followed by Balz-Schiemann reaction. Key variables include:
- Temperature control : Excess heat may lead to dehalogenation or side reactions with the methyl group.
- Protecting groups : Use of acetyl or tert-butyl groups to prevent oxidation of the phenol moiety during iodination .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reaction homogeneity.
Refer to analogous iodophenol syntheses for optimization strategies .
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Resolves atomic positions and confirms regioselectivity of iodine and fluorine substitution (e.g., as demonstrated for related fluorophenylpyridines in ) .
- NMR spectroscopy :
- ¹⁹F NMR : Distinct chemical shifts for fluorine in ortho/meta/para positions.
- ¹H NMR : Methyl group protons appear as a singlet (~δ 2.3–2.5 ppm), while phenolic protons are deshielded (~δ 5–6 ppm).
- Mass spectrometry (HRMS) : Verifies molecular ion peaks (C₇H₆FIO⁺, expected m/z ≈ 252.94) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Toxicity mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation, as inferred from safety protocols for structurally similar iodophenols .
- Storage : Light-sensitive; store in amber vials under inert gas (Ar/N₂) to prevent iodine loss or degradation.
- Waste disposal : Segregate halogenated waste for incineration to avoid environmental iodine accumulation .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer: The iodine atom acts as a directing group, facilitating Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Electron-withdrawing effects : Fluorine and iodine decrease electron density at the para position, favoring nucleophilic aromatic substitution (SNAr) at the ortho position relative to iodine.
- Catalyst selection : Pd(PPh₃)₄ or CuI for iodine retention; Ni catalysts may lead to dehalogenation.
- Solvent/base systems : Use DMF with K₂CO₃ for SNAr, or toluene/EtOH with NaOtBu for Suzuki reactions .
Q. What strategies resolve contradictions in biological activity data for halogenated phenols like this compound?
Methodological Answer:
- Dose-response validation : Test across a wide concentration range (nM–μM) to identify non-monotonic effects.
- Receptor profiling : Use α7 nAChR or GABA receptor assays, as halogenated phenols often modulate ion channels (e.g., highlights α7 nAChR potentiation by a fluorophenylthiazole) .
- Metabolite screening : LC-MS/MS to detect dehalogenated or oxidized byproducts that may confound activity data .
Q. How can computational methods predict the photostability of this compound?
Methodological Answer:
- DFT calculations : Model bond dissociation energies (BDEs) for C–I and C–F bonds; lower BDEs indicate higher photolytic lability.
- UV-Vis simulations : TD-DFT to predict λmax and assess susceptibility to UV-induced degradation.
- Comparative studies : Benchmark against experimental data for 2-iodo-4-(trifluoromethyl)phenol (), which shows light sensitivity due to weak C–I bonds .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Methodological Answer:
- HPLC-DAD/ELSD : Separate halogenated isomers (e.g., 5-fluoro-2-iodo vs. 4-fluoro-5-iodo derivatives) using C18 columns with gradient elution (water/acetonitrile + 0.1% TFA).
- ICP-MS : Detect residual heavy metals (e.g., Pd/Cu from catalysis) at ppb levels.
- Stability-indicating assays : Stress testing (heat, light, humidity) followed by forced degradation studies to identify labile impurities .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for halogenated phenols?
Methodological Answer:
- Purity verification : Use DSC (Differential Scanning Calorimetry) with >99% pure samples.
- Polymorphism screening : XRD to detect crystalline vs. amorphous forms (e.g., ’s crystal structure analysis for a fluorophenylpyridine) .
- Method standardization : Ensure consistent heating rates (e.g., 2°C/min) and sample preparation (e.g., recrystallization solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
